2-Iodo-5-methyl-N-(oxetan-3-yl)benzamide
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Overview
Description
2-Iodo-5-methyl-N-(oxetan-3-yl)benzamide is an organic compound that features a benzamide core substituted with an iodine atom at the 2-position, a methyl group at the 5-position, and an oxetane ring attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methyl-N-(oxetan-3-yl)benzamide typically involves multiple steps:
Methylation: The methyl group can be introduced at the 5-position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Amidation: The benzamide core is formed by reacting the iodinated and methylated benzene derivative with oxetan-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-methyl-N-(oxetan-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups attached to the benzene ring.
Ring-Opening Reactions: The oxetane ring is susceptible to ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the benzamide group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes.
Ring-Opened Products: Ring-opening of the oxetane ring can yield linear or branched products depending on the reaction conditions.
Scientific Research Applications
2-Iodo-5-methyl-N-(oxetan-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of various substituents on biological activity, aiding in the design of more effective drugs.
Mechanism of Action
The mechanism by which 2-Iodo-5-methyl-N-(oxetan-3-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring can influence the compound’s binding affinity and selectivity, while the iodine atom can affect its electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-5-methylbenzamide: Lacks the oxetane ring, which may result in different biological activity and chemical reactivity.
5-Methyl-N-(oxetan-3-yl)benzamide: Lacks the iodine atom, which can affect its electronic properties and reactivity.
2-Iodo-N-(oxetan-3-yl)benzamide: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
2-Iodo-5-methyl-N-(oxetan-3-yl)benzamide is unique due to the combination of the iodine atom, methyl group, and oxetane ring. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-iodo-5-methyl-N-(oxetan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2/c1-7-2-3-10(12)9(4-7)11(14)13-8-5-15-6-8/h2-4,8H,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXVQIZBMZNXMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C(=O)NC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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